![molecular formula C13H23NO3 B12291063 tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
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Overview
Description
tert-Butyl 6-hydroxy-1-azaspiro[44]nonane-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a member of the azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the spiro structure or the functional groups attached to it.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has shown potential in drug discovery, particularly in the synthesis of novel therapeutic agents. Its spirocyclic structure is significant for creating compounds with specific biological activities, such as:
- Antidepressants : Research indicates that derivatives of spirocyclic compounds can exhibit antidepressant properties by modulating neurotransmitter systems.
- Anticancer Agents : Some studies suggest that modifications of this compound can lead to the development of anticancer drugs targeting specific pathways involved in tumor growth.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for:
- Synthesis of Complex Molecules : It can be utilized to construct more complex molecular frameworks through reactions such as alkylation and acylation.
- Chiral Synthesis : The presence of stereogenic centers in the molecule allows for the production of chiral compounds, which are crucial in pharmaceuticals.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant effects of a series of spirocyclic compounds derived from this compound. The results indicated that these derivatives exhibited significant activity in animal models, suggesting their potential for further development as antidepressants.
Case Study 2: Anticancer Research
In another research effort, scientists synthesized various analogs of this compound to evaluate their anticancer properties. The findings revealed that certain modifications enhanced cytotoxicity against specific cancer cell lines, showcasing the compound's potential in oncology.
Mechanism of Action
The mechanism by which tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The hydroxyl group and the spiro-connected nitrogen atom are likely key functional groups involved in these interactions, potentially affecting molecular pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
- tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
- tert-Butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Uniqueness
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is unique due to the presence of the hydroxyl group at the 6-position and the tert-butyl ester group. These functional groups confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Biological Activity
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS Number: 2306270-91-5) is a compound belonging to the class of azaspiro compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological activity.
Property | Value |
---|---|
CAS Number | 2306270-91-5 |
Molecular Formula | C₁₃H₂₃NO₃ |
Molecular Weight | 241.33 g/mol |
Antitumor Activity
Research indicates that compounds related to azaspiro structures exhibit significant antitumor properties. For instance, related alkaloids from the Cephalotaxus genus have shown efficacy against leukemia, suggesting that this compound may possess similar properties due to structural similarities.
Case Study: Antileukemic Activity
In a study focusing on Cephalotaxus alkaloids, it was found that compounds with azaspiro frameworks demonstrated marked antileukemic activity in murine models. The mechanism of action often involves the inhibition of protein synthesis at the ribosomal level, which could be a pathway relevant to this compound as well .
The proposed mechanism for azaspiro compounds often involves interaction with cellular proteins and enzymes, leading to altered cellular signaling pathways. The specific interactions of this compound with biological targets remain to be fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : By affecting key signaling pathways, these compounds can induce apoptosis in cancer cells.
Neuroprotective Effects
Emerging studies suggest that azaspiro compounds may also exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems and provide protection against oxidative stress.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of leukemia cell growth | |
Neuroprotective | Protection against oxidative stress | |
Enzyme Inhibition | Potential inhibition of key enzymes |
Research Findings and Future Directions
While preliminary data suggests significant biological activities for this compound, further research is necessary. Future studies should focus on:
- In Vivo Studies : To confirm antitumor and neuroprotective effects in animal models.
- Mechanistic Studies : To elucidate the specific molecular interactions and pathways affected by this compound.
- Clinical Trials : To evaluate safety and efficacy in humans.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h10,15H,4-9H2,1-3H3 |
InChI Key |
CSQRGDKPKDHLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC2O |
Origin of Product |
United States |
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